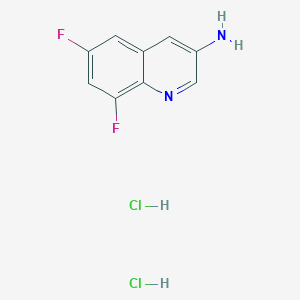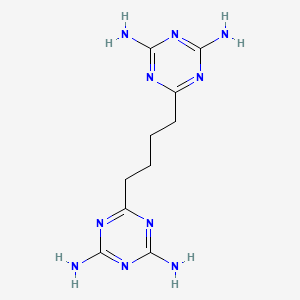
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) is an organic compound with the molecular formula C10H16N10 and a molecular weight of 276.301 g/mol . It is characterized by the presence of two 1,3,5-triazine rings connected by a butane-1,4-diyl linker. This compound is known for its applications in various fields, including catalysis, fluorescence probing, and as a precursor for high-performance materials .
准备方法
Synthetic Routes and Reaction Conditions
Symmetrical Triazine Route: One of the primary methods for synthesizing 6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) involves the reaction of symmetrical triazine compounds with 1,4-dihalobutane.
Azide-Alkylation Route: Another method involves the reaction of 1,4-diazidobutane with cyanuric acid under basic conditions.
Industrial Production Methods
Industrial production of this compound often employs the symmetrical triazine route due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high purity and yield .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
科学研究应用
6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) has a wide range of applications in scientific research:
作用机制
The mechanism by which 6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) exerts its effects is primarily through its interaction with specific molecular targets. The triazine rings can form strong hydrogen bonds and π-π interactions with various substrates, facilitating catalytic and binding processes . Additionally, the compound can interact with cellular components, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Cyanuric Acid: A triazine derivative used in various industrial applications.
Melamine: Another triazine compound known for its use in the production of melamine resins.
6-Methyl-1,3,5-triazine-2,4-diamine: A related compound with similar structural features.
Uniqueness
6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) is unique due to its butane-1,4-diyl linker, which provides additional flexibility and reactivity compared to other triazine derivatives. This structural feature enhances its applicability in various fields, making it a versatile compound for scientific research and industrial applications .
属性
CAS 编号 |
4341-27-9 |
|---|---|
分子式 |
C10H16N10 |
分子量 |
276.30 g/mol |
IUPAC 名称 |
6-[4-(4,6-diamino-1,3,5-triazin-2-yl)butyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10/c11-7-15-5(16-8(12)19-7)3-1-2-4-6-17-9(13)20-10(14)18-6/h1-4H2,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
InChI 键 |
VVYBFJSLGGZKFD-UHFFFAOYSA-N |
规范 SMILES |
C(CCC1=NC(=NC(=N1)N)N)CC2=NC(=NC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


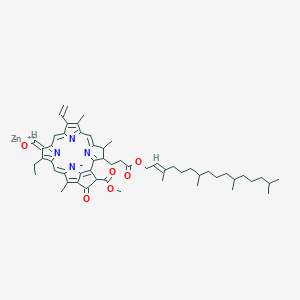
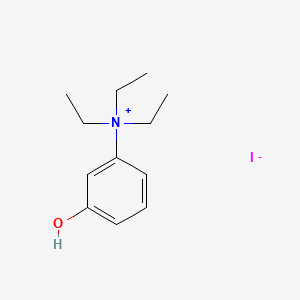
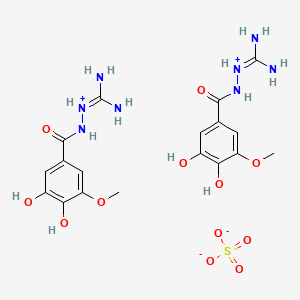
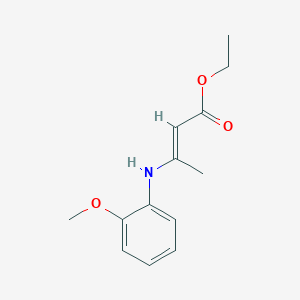
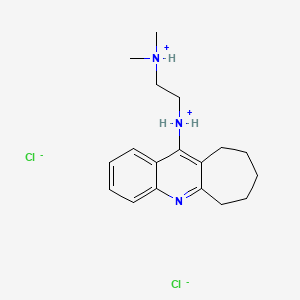
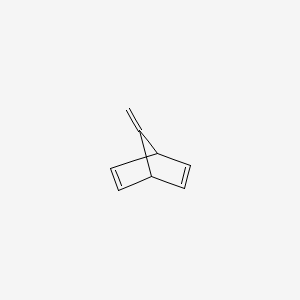
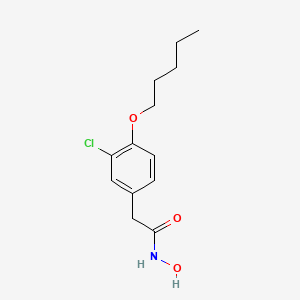

![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
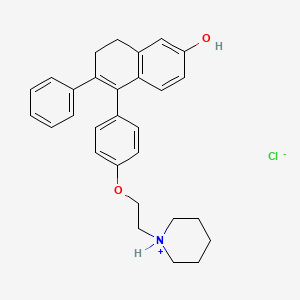
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)

